molecular formula C21H21N3O5 B2640525 3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide CAS No. 941888-50-2

3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

Cat. No.: B2640525
CAS No.: 941888-50-2
M. Wt: 395.415
InChI Key: FLRFNDCOLRLIJE-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a trimethoxyphenyl group, a pyridazinone moiety, and a benzamide structure

Mechanism of Action

Target of Action

The primary targets of 3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, proliferation, and survival .

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it inhibits tubulin polymerization, which is essential for cell division . By inhibiting these proteins, the compound disrupts the normal functioning of the cell, leading to cell death .

Biochemical Pathways

The action of this compound affects several biochemical pathways. For example, by inhibiting tubulin, it disrupts the microtubule network, which is crucial for cell division . Similarly, by inhibiting Hsp90, it disrupts protein folding and degradation, leading to the accumulation of misfolded proteins and cellular stress .

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of this compound is the inhibition of cell growth and proliferation, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and humidity can affect the compound’s stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the pyridazinone moiety can yield dihydropyridazine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is unique due to its combined structural features of the trimethoxyphenyl group and the pyridazinone moiety, which confer distinct bioactivity and specificity towards multiple molecular targets. This dual functionality enhances its potential as a versatile therapeutic agent.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-24-19(25)9-8-16(23-24)13-6-5-7-15(10-13)22-21(26)14-11-17(27-2)20(29-4)18(12-14)28-3/h5-12H,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRFNDCOLRLIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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